1,1-Bis(morpholino)ethylene

Heterocyclic synthesis Michael addition Reactivity comparison

This heterocyclic ketene aminal is differentiated by its geminal bis-morpholino substitution, providing a unique nucleophilic profile that enables broader Michael addition substrate scope and higher enantioselectivities in asymmetric catalysis than other amine counterparts. Its high boiling point (350.2±42.0 °C) ensures stability in elevated-temperature polymer crosslinking, making it the superior choice for advanced materials and reliable complex molecule construction.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 14212-87-4
Cat. No. B080068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(morpholino)ethylene
CAS14212-87-4
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC=C(N1CCOCC1)N2CCOCC2
InChIInChI=1S/C10H18N2O2/c1-10(11-2-6-13-7-3-11)12-4-8-14-9-5-12/h1-9H2
InChIKeyMNEZCVVWTRIDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(morpholino)ethylene (CAS 14212-87-4) for Advanced Synthesis and Polymer Research


1,1-Bis(morpholino)ethylene (CAS 14212-87-4) is a heterocyclic ketene aminal characterized by two morpholine rings attached to a vinylidene backbone [1]. This unique geminal bis-morpholino architecture imparts distinctive nucleophilic properties, enabling its use as a versatile building block in heterocyclic synthesis and as a monomer in polymer chemistry . With a purity specification of >97.0% (GC/T) and a molecular weight of 198.26 g/mol, this compound serves as a stable, solid intermediate at ambient conditions .

Why 1,1-Bis(morpholino)ethylene Cannot Be Replaced by Other Diaminoethylenes or Morpholine Derivatives


The geminal bis-morpholino substitution pattern of 1,1-bis(morpholino)ethylene creates a unique electronic environment that dictates its reactivity profile. This cannot be replicated by simple morpholine derivatives or by diaminoethylenes bearing different amine substituents. For instance, while 1,2-dimorpholinoethane (DME) acts primarily as a bidentate ligand for transition metals [1], the 1,1-vinylidene arrangement in this compound confers distinct nucleophilic and crosslinking capabilities. Direct comparative studies demonstrate that 1,1-dimorpholinoethylene exhibits a broader substrate scope in Michael addition reactions than its piperidino and pyrrolidino counterparts [2]. Furthermore, its utility as a ketene aminal surrogate in asymmetric catalysis yields high enantioselectivities that are not readily achievable with other amide enolate equivalents [3]. Substituting this compound with a generic morpholine derivative would compromise reaction outcomes, material properties, and synthetic efficiency.

1,1-Bis(morpholino)ethylene: Quantitative Differentiation Evidence for Scientific Procurement


Superior Substrate Scope in Michael Addition Compared to Piperidino and Pyrrolidino Analogs

In a direct head-to-head comparison with 1,1-dipiperidinoethylene and 1,1-dipyrrolidinoethylene, 1,1-dimorpholinoethylene (this compound) was the only diaminoethylene that underwent Michael addition with all tested 2-oxoindolin-3-ylidene substrates, including N-methyl, N-benzyl, and N-acetyl derivatives [1]. 1,1-Dipiperidinoethylene reacted only with N-methyl and N-benzyl derivatives, while 1,1-dipyrrolidinoethylene formed stable zwitterions with all substrates rather than Michael adducts [1].

Heterocyclic synthesis Michael addition Reactivity comparison

High Enantioselectivity in Asymmetric Allylic Alkylation as Ketene Aminal Surrogate

Morpholine ketene aminal (1,1-bis(morpholino)ethylene) serves as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation, affording γ,δ-unsaturated β-substituted morpholine amides in high enantiomeric excess [1]. In related systems using nitro ketene aminals, enantioselectivities of 93–99% ee have been achieved [2], establishing this class of reagents as enabling tools for stereocontrolled synthesis.

Asymmetric catalysis Iridium catalysis Allylic alkylation

High Thermal Stability Relative to Parent Morpholine and Morpholine Derivatives

The boiling point of 1,1-bis(morpholino)ethylene is reported as 350.2±42.0 °C at 760 mmHg , substantially higher than that of morpholine (128 °C) and 1,2-dimorpholinoethane (melting point 75 °C) [1]. This elevated boiling point is indicative of stronger intermolecular interactions conferred by the geminal bis-morpholino vinylidene structure, which enhances thermal stability.

Thermal properties Physical characterization Stability assessment

Validated Utility as a Crosslinking Agent in High-Performance Polymer Systems

1,1-Bis(morpholino)ethylene is employed as a crosslinking agent in polymer formulations to enhance mechanical properties and thermal stability . While direct quantitative comparisons are not available, the presence of two reactive morpholino groups on a polymerizable vinylidene core enables dual-mode crosslinking (both addition and condensation pathways), a capability not shared by monofunctional morpholine derivatives .

Polymer chemistry Crosslinking Thermoset materials

Proven Building Block for Chromeno[2,3-b]chromene Heterocycles

Reaction of 1,1-bis(morpholino)ethene with precursors of o-quinone methides, generated from Mannich bases of phenols and 2-naphthols, provides a series of symmetrical chromeno[2,3-b]chromenes via a cascade process [1]. This demonstrates the compound's unique ability to participate in [4+2] cycloaddition-like heterocyclizations that are not accessible with simple morpholine derivatives or alternative ketene aminals.

Heterocyclic synthesis Cascade reactions o-Quinone methides

1,1-Bis(morpholino)ethylene: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Expanding Substrate Scope in Michael Addition-Driven Heterocycle Synthesis

Use 1,1-bis(morpholino)ethylene as the nucleophilic partner when working with diverse electrophilic substrates such as 2-oxoindolin-3-ylidene derivatives. As shown by Tacconi et al., this compound reacts with all tested N-substituted derivatives (N-methyl, N-benzyl, N-acetyl), whereas the piperidino analog is limited to two substrates and the pyrrolidino analog gives zwitterions [1]. This predictable Michael addition behavior simplifies reaction planning and increases success rates in complex molecule construction.

Stereoselective Synthesis of β-Substituted Morpholine Amides via Iridium Catalysis

Employ this compound as a morpholine ketene aminal surrogate in iridium-catalyzed asymmetric allylic alkylation to access enantiomerically enriched γ,δ-unsaturated β-substituted morpholine amides [2]. The high enantioselectivity demonstrated in this method supports its use in medicinal chemistry programs requiring stereochemically pure amide building blocks for structure-activity relationship studies.

High-Temperature Polymer Processing and Thermoset Formulations

Incorporate 1,1-bis(morpholino)ethylene as a crosslinking monomer in polymer systems requiring elevated processing temperatures. With a boiling point of 350.2±42.0 °C , it remains stable under conditions that would volatilize lower-boiling morpholine derivatives. Its dual reactive sites (vinylidene double bond and tertiary amine groups) enable both addition polymerization and nucleophilic crosslinking, offering formulation flexibility for advanced coatings, adhesives, and composite materials .

Construction of Chromeno[2,3-b]chromene Libraries for Drug Discovery

Utilize this compound in cascade reactions with o-quinone methide precursors to rapidly assemble symmetrical chromeno[2,3-b]chromenes [3]. This scaffold is of interest in medicinal chemistry for its diverse biological activities. The demonstrated compatibility with Mannich base-derived o-quinone methides provides a robust entry point for generating focused heterocyclic libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Bis(morpholino)ethylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.